1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine
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Overview
Description
1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine is a chemical compound with the molecular formula C16H30N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentylamine with 3-methylcyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Cyclopentyl-4-(3-methylbenzyl)piperazine
- 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine ethanedioate
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C16H30N2 |
---|---|
Molecular Weight |
250.42 g/mol |
IUPAC Name |
1-cyclopentyl-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C16H30N2/c1-14-5-4-8-16(13-14)18-11-9-17(10-12-18)15-6-2-3-7-15/h14-16H,2-13H2,1H3 |
InChI Key |
YWELIDWDNSNHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
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